Methyl Orange, SAJ first grade

Catalog No.
S535222
CAS No.
547-58-0
M.F
C14H15N3NaO3S
M. Wt
328.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Orange, SAJ first grade

CAS Number

547-58-0

Product Name

Methyl Orange, SAJ first grade

IUPAC Name

sodium 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Molecular Formula

C14H15N3NaO3S

Molecular Weight

328.34 g/mol

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);

InChI Key

LOJHDGOZROMANL-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER
PRACTICALLY INSOL IN ALC
INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE
20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol
In water= 200 mg/l at 25 °C

Synonyms

C.I. 13025, C.I. Acid Orange 52, C.I. Acid Orange-52, C.I.-13025, Gold Orange, helianthine, methyl orange, methyl orange, 35S-labeled, methyl orange, sodium salt, p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt, Tropaeolin D

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

The exact mass of the compound Methyl orange is 327.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)sol in 500 parts water; more sol in hot waterpractically insol in alcinsol in ether; slightly sol in pyrimidine20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanolin water= 200 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9416. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl Orange (CAS 547-58-0), chemically sodium 4-[4-(dimethylamino)phenylazo]benzenesulfonate, is a widely utilized azo dye and acid-base indicator. The SAJ (Standard of Association of Japanese) first grade designation ensures a high-purity crystalline powder with minimal insoluble matter and unreacted intermediates . It is characterized by a precise pH transition range of 3.1 (red) to 4.4 (yellow) and a pKa of approximately 3.47 [1]. In procurement contexts, this specific grade is prioritized for applications demanding sharp, reproducible colorimetric transitions, such as standardized titrimetry, automated spectrophotometric assays, and baseline kinetic modeling in advanced oxidation processes.

Substituting high-purity Methyl Orange with alternative azo dyes like Methyl Red or utilizing technical-grade Methyl Orange introduces significant analytical errors in procurement-driven workflows. Methyl Red transitions at a higher pH range (4.4–6.2), which fundamentally misses the equivalence point in strong acid-weak base titrations (such as HCl versus sodium carbonate), leading to premature endpoint detection [1]. Furthermore, technical-grade Methyl Orange often contains residual sulfanilic acid or N,N-dimethylaniline from the diazonium coupling process. These impurities cause baseline drift and obscure the sharp isosbestic points required for automated photometric titrators, making the SAJ first grade indispensable for reproducible, high-throughput industrial quality control .

Equivalence Point Accuracy in Strong Acid-Weak Base Titrations

In titrations involving strong acids and weak bases (e.g., assaying sodium carbonate with HCl), the equivalence point falls in the acidic region. Methyl Orange (pKa ~3.47) provides a sharp transition (pH 3.1–4.4) that perfectly aligns with this equivalence point. In contrast, Methyl Red (pKa ~5.1, transition pH 4.4–6.2) triggers a color change prematurely before the complete neutralization of the weak base, resulting in an underestimation of the analyte concentration [1]. This fundamental difference dictates the strict procurement of Methyl Orange for standard alkalinity assays.

Evidence DimensionpH Transition Range and pKa
Target Compound DataMethyl Orange: pKa 3.47, transition pH 3.1 (red) to 4.4 (yellow)
Comparator Or BaselineMethyl Red: pKa 5.1, transition pH 4.4 (red) to 6.2 (yellow)
Quantified Difference1.6 pH unit shift in transition onset, preventing premature endpoint detection
ConditionsAqueous acid-base titration (e.g., HCl vs Na2CO3)

Ensures accurate quantitative analysis of weak bases and total alkalinity without endpoint overshoot.

Spectrophotometric Baseline Stability via High-Purity Grading

For advanced photometric titrations and kinetic assays, the molar absorptivity and baseline stability of the indicator are critical. SAJ first grade Methyl Orange guarantees high purity (>98%), yielding a consistent maximum absorption maximum at ~501-505 nm in acidified water with minimal background noise. Technical grade alternatives, which retain unreacted aromatic amines, exhibit broadened absorption peaks and baseline drift. The high purity of the SAJ grade ensures a sharp, reproducible isosbestic point during the protonation/deprotonation transition, which is mathematically required for precise automated photometric endpoint detection [1].

Evidence DimensionUV-Vis Baseline and Transition Sharpness
Target Compound DataSAJ First Grade: >98% purity, sharp absorption max at ~501 nm (acidic), stable isosbestic point
Comparator Or BaselineTechnical Grade: <95% purity, broadened peaks due to unreacted intermediates
Quantified DifferenceElimination of background UV-Vis interference from sulfanilic acid/N,N-dimethylaniline
ConditionsAutomated spectrophotometric titrimetry

Eliminates optical interference in automated titrators, reducing batch-to-batch analytical variability in industrial QC.

Standardization in Photocatalytic Degradation Benchmarking

Methyl Orange is universally procured as a model azo dye to benchmark the efficiency of novel photocatalysts (e.g., TiO2 or BiOI nanoparticles). The SAJ first grade provides a highly reliable initial concentration baseline for pseudo-first-order kinetic modeling. Using lower-purity dye mixtures introduces competing degradation pathways from organic impurities, which artificially alters the apparent rate constant (k) . Procuring the standardized SAJ grade ensures that the measured degradation kinetics reflect the true catalytic activity of the material rather than the variable oxidation of dye impurities.

Evidence DimensionKinetic Rate Constant (k) Reproducibility
Target Compound DataSAJ First Grade: Consistent pseudo-first-order degradation kinetics
Comparator Or BaselineUnstandardized/Technical Dyes: Variable k values due to impurity scavenging
Quantified DifferenceRemoves competitive oxidation variables, standardizing the initial absorbance baseline
ConditionsUV/Visible light photocatalytic degradation assays

Provides a universally recognized, reproducible baseline for publishing or validating photocatalyst performance.

Standardized Alkalinity and Carbonate Assays

Directly following its optimal pKa (3.47), this grade is the mandatory choice for titrating strong acids against weak bases (e.g., sodium carbonate). It ensures the endpoint is accurately captured at pH 4.4, preventing the premature color changes seen with Methyl Red [1].

Automated Photometric Titrimetry

Due to its high purity and lack of UV-Vis interfering byproducts, the SAJ first grade is ideal for automated titration systems that rely on sharp isosbestic points and precise optical transmittance changes to determine endpoints [2].

Photocatalyst Activity Benchmarking

In materials science, this specific high-purity dye serves as a standardized model pollutant. Its consistent molar absorptivity allows for the accurate calculation of pseudo-first-order degradation rate constants without interference from competitive impurity oxidation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992)
Orange powder, insoluble in water; [CAMEO]

Color/Form

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.07318180 Da

Monoisotopic Mass

328.07318180 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

>300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B4TC34456

Related CAS

502-02-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 119 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 118 of 119 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

547-58-0

Absorption Distribution and Excretion

KINETIC ANALYSIS OF BILIARY EXCRETION OF IV DOSE OF [(3)H]METHYL ORANGE & PRODUCTS OF DEMETHYLATION (MONO- & DI-) SHOWED THAT SUCCESSIVE REMOVAL OF METHYL GROUP RESULTED IN MUCH FASTER BILIARY EXCRETION OF CMPD.
BILIARY EXCRETION OF IV ADMIN METHYL ORANGE & METABOLITES, 4'-SULFO-4-METHYLAMINOAZOBENZENE & 4'-SULFO-4-AMINOAZOBENZENE, BY RATS WAS USED TO ILLUSTRATE A ONE-COMPARTMENT PHARMACOKINETIC MODEL IN WHICH A DRUG UNDERWENT 2 SUCCESSIVE METABOLIC REACTIONS.

Metabolism Metabolites

YIELDS 4'-METHYLAMINOAZOBENZENE-4-SULFONIC ACID IN RAT, IN MOUSE. /FROM TABLE/
METHYL ORANGE IS CONVERTED TO N,N-DIMETHYL-P-PHENYLENEDIAMINE BY INTESTINAL ANAEROBIC BACTERIA. SULFANILIC ACID IS ANOTHER METABOLITE.

Wikipedia

Methyl_orange

Methods of Manufacturing

Prepn from sulfanilic acid, sodium nitrite + dimethylaniline.

General Manufacturing Information

Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1): ACTIVE
Methyl orange is very seldom used in textile applications because it is fugitive and sensitive to acids; however, on occasion, it has been used to dye wool and silk from an acid bath.

Dates

Last modified: 08-15-2023
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12: Fan JM, Zhao ZH, Gong C, Xue YQ, Yin S. Persistent Methyl Orange Degradation Ability of MgAl₂O₄:(Pr(3+),Dy(3+))/M-TiO₂ Luminescent Photocatalyst. J Nanosci Nanotechnol. 2018 Mar 1;18(3):1675-1681. doi: 10.1166/jnn.2018.14247. PubMed PMID: 29448644.
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